5-Bromo-2-(difluoromethoxy)benzonitrile is a substituted benzonitrile derivative primarily used as a synthetic building block in organic chemistry. Its structure contains a benzonitrile core with bromine and difluoromethoxy substituents at the 5 and 2 positions, respectively. This compound plays a crucial role in synthesizing more complex molecules, particularly pharmaceuticals, due to the versatility offered by the reactive functional groups. []
5-Bromo-2-(difluoromethoxy)benzonitrile is a chemical compound with the molecular formula and a molecular weight of 248.02 g/mol. It is classified as a benzonitrile derivative, characterized by the presence of a bromine atom at the 5-position and a difluoromethoxy group at the 2-position of the benzene ring. This compound is utilized in various scientific research applications, particularly in medicinal chemistry and materials science.
The synthesis of 5-Bromo-2-(difluoromethoxy)benzonitrile can be achieved through several methods, with one notable approach involving the reaction of o-fluorobenzoyl chloride with ammoniacal liquor to form o-fluorobenzamide. This intermediate is then dehydrated using sulfur oxychloride or phosphorus oxychloride to generate o-fluorobenzonitrile. Finally, bromination occurs in concentrated sulfuric acid (75-90%) using dibromohydantoin, resulting in the formation of 5-bromo-2-(difluoromethoxy)benzonitrile .
The molecular structure of 5-Bromo-2-(difluoromethoxy)benzonitrile features:
InChI=1S/C8H4BrF2NO/c9-6-1-2-7(13-8(10)11)5(3-6)4-12/h1-3,8H
.C1=CC(=C(C=C1Br)C#N)OC(F)F
.5-Bromo-2-(difluoromethoxy)benzonitrile can undergo various chemical reactions typical for aromatic compounds, including:
The compound's reactivity is influenced by both the electron-withdrawing effects of the bromine and difluoromethoxy groups, which can stabilize negative charges during reactions.
The mechanism of action for reactions involving 5-Bromo-2-(difluoromethoxy)benzonitrile typically involves:
This mechanism highlights the compound's utility in synthesizing more complex fluorinated organic molecules.
5-Bromo-2-(difluoromethoxy)benzonitrile exhibits several notable physical and chemical properties:
Relevant data includes:
5-Bromo-2-(difluoromethoxy)benzonitrile has several applications in scientific research:
The compound's unique structure allows it to participate in diverse chemical reactions, making it valuable for synthesizing complex molecules in various fields.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: